molecular formula C7H6F3NO2S B2992809 2-Methylsulfonyl-3-trifluoromethylpyridine CAS No. 886498-06-2

2-Methylsulfonyl-3-trifluoromethylpyridine

Cat. No. B2992809
CAS RN: 886498-06-2
M. Wt: 225.19
InChI Key: NEBOYTZGLSKYSC-UHFFFAOYSA-N
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Description

“2-Methylsulfonyl-3-trifluoromethylpyridine” is a biochemical used for proteomics research . It has a molecular formula of C7H6F3NO2S and a molecular weight of 225.19 .


Molecular Structure Analysis

The molecular structure of “2-Methylsulfonyl-3-trifluoromethylpyridine” consists of a pyridine ring with a trifluoromethyl group and a methylsulfonyl group attached to it . The exact positions of these groups on the pyridine ring can be determined by the numbering in the name of the compound.

Scientific Research Applications

Molecular Modeling and Experimental Studies

Molecular modeling and experimental studies have been conducted on pyridinium-based ionic liquids, involving compounds like 1-n-hexyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide. These studies explore the thermodynamic and transport properties of these ionic liquids, offering insights into their potential applications in various fields, including electrochemistry and materials science. The research combines pulsed field gradient nuclear magnetic resonance spectroscopy and molecular dynamics simulations to determine self-diffusivities, activation energies for diffusion, and other important properties (Cadena et al., 2006).

Structure and Stability of α-Sulfonyl Carbanions

Ab initio calculations have been performed to study the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions. These studies highlight the significant impact of fluorine substitution on the structure and energy of these carbanions, which is crucial for understanding their reactivity and potential applications in synthetic chemistry (Raabe et al., 1996).

Sulfonamides in Cationic Cyclisations

Research into sulfonamides has shown their effectiveness as terminators of cationic cyclisations, with trifluoromethanesulfonic acid acting as an excellent catalyst. This work has implications for the synthesis of complex organic molecules, including polycyclic systems, and enhances our understanding of organic reaction mechanisms (Haskins & Knight, 2002).

Novel Sulfonated Nanofiltration Membranes

Innovations in membrane technology have led to the development of novel sulfonated thin-film composite nanofiltration membranes, which show improved water flux for the treatment of dye solutions. This advancement is particularly significant for environmental and industrial applications, where efficient and effective water purification methods are in high demand (Liu et al., 2012).

Electrophilic Fluorination Reactions

Research into electrophilic fluorination reactions has uncovered new methodologies for introducing fluorine-containing groups into organic molecules, which is of great interest for the development of pharmaceuticals and agrochemicals. These studies provide a deeper understanding of the reaction mechanisms and the role of different catalysts and reagents in the fluorination process (Zhang, Xu, & Qing, 2015).

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, including “2-Methylsulfonyl-3-trifluoromethylpyridine”, are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-methylsulfonyl-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-14(12,13)6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBOYTZGLSKYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylsulfonyl-3-trifluoromethylpyridine

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